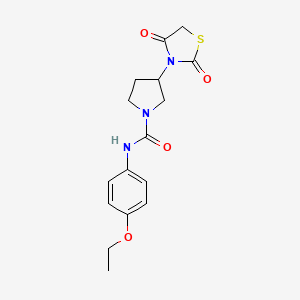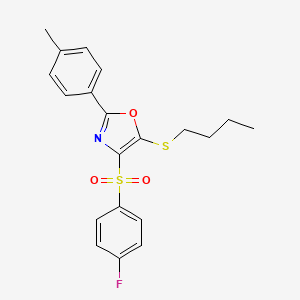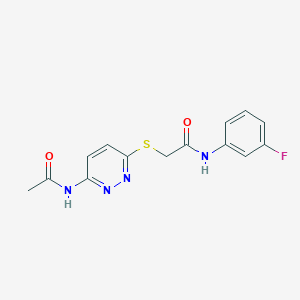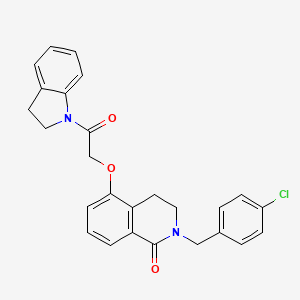
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In one study, this compound 1 was found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In another study, this compound 1 was found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound 1 has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Additionally, this compound 1 has been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments is its potential for multiple applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound 1 has been shown to have low toxicity in mice. However, one limitation of using this compound 1 is the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. One direction is to investigate its potential for treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield of this compound 1.
Conclusion:
In conclusion, this compound 1 is a novel small molecule that has shown promising results in various scientific research studies for its potential biological and medicinal applications. Its synthesis method has been achieved using various methods, and its mechanism of action is believed to act through multiple pathways. Compound 1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. While there are limitations to using this compound 1 in lab experiments, there are several future directions for research on this this compound.
Méthodes De Synthèse
The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been achieved using various methods, including the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by cyclization with thiosemicarbazide to obtain the intermediate this compound. The intermediate this compound is then reacted with ethyl chloroformate and pyrrolidine to form this compound 1. Other methods of synthesis include the reaction of 4-ethoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with ethyl 2-bromoacetate to obtain the intermediate this compound. The intermediate this compound is then reacted with pyrrolidine to form this compound 1.
Applications De Recherche Scientifique
Compound 1 has shown significant potential in scientific research for its biological and medicinal applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes in human macrophages. In another study, this compound 1 was found to induce apoptosis in cancer cells and inhibit the growth of tumors in mice. Additionally, this compound 1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUZRNPHBSHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)


![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
